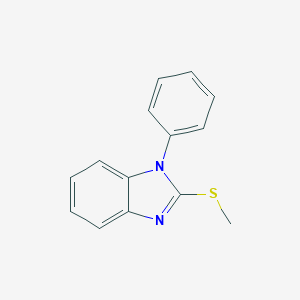![molecular formula C19H18N4O4S B398116 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B398116.png)
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the sulfonylation of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. Finally, the two intermediates are coupled under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with different oxidation states.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzenesulfonyl-piperazine moiety can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
Comparison
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is unique due to the presence of both the nitro group and the benzenesulfonyl-piperazine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the nitro group can undergo specific redox reactions, while the benzenesulfonyl-piperazine moiety can interact with different molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18N4O4S |
|---|---|
Peso molecular |
398.4g/mol |
Nombre IUPAC |
8-[4-(benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline |
InChI |
InChI=1S/C19H18N4O4S/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)21-11-13-22(14-12-21)28(26,27)15-5-2-1-3-6-15/h1-10H,11-14H2 |
Clave InChI |
NVOPFPCMVCHXKJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B398033.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398034.png)
![2-{3-ethyl-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398037.png)
![N-(4-isopropylphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398041.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398042.png)
![2-{2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398044.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398045.png)
![2-{[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B398047.png)
![2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398048.png)

![N-(3-acetylphenyl)-2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398052.png)
![2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B398053.png)
![2-{2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B398054.png)
![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398056.png)
